molecular formula C8H13NO3 B6421361 (E)-4-(butylamino)-4-oxobut-2-enoic acid CAS No. 4733-76-0

(E)-4-(butylamino)-4-oxobut-2-enoic acid

Cat. No.: B6421361
CAS No.: 4733-76-0
M. Wt: 171.19 g/mol
InChI Key: BEWIWYDBTBVVIA-SNAWJCMRSA-N
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Description

(E)-4-(Butylamino)-4-oxobut-2-enoic acid (CAS 913187-30-1) is a high-purity chemical compound supplied for laboratory research use. This molecule, with the molecular formula C 8 H 13 NO 3 and a molecular weight of 171.19 g/mol, belongs to a class of butenoic acid derivatives characterized by an (E)-configuration and a butylamino side chain . As part of this family of enoic acid derivatives, its core structure serves as a valuable building block in organic synthesis and materials science research. Related compounds in this chemical family are investigated for their potential application in the development of advanced polymers, such as serving as compatibilizers in polar resin compositions to improve the properties of multilayer structures . This product is strictly for Research Use Only and is not intended for human or veterinary diagnostic or therapeutic uses. Researchers should consult the safety data sheet and handle this material with appropriate precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-4-(butylamino)-4-oxobut-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3/c1-2-3-6-9-7(10)4-5-8(11)12/h4-5H,2-3,6H2,1H3,(H,9,10)(H,11,12)/b5-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEWIWYDBTBVVIA-SNAWJCMRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCNC(=O)/C=C/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4733-76-0
Record name 2-Butenoic acid, 4-(butylamino)-4-oxo-, (Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004733760
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Advanced Synthetic Methodologies and Derivatization Strategies for E 4 Butylamino 4 Oxobut 2 Enoic Acid

Classical Aminolysis of Maleic Anhydride (B1165640) with Butylamine (B146782) for (E)-4-(butylamino)-4-oxobut-2-enoic acid Formation

The reaction of maleic anhydride with primary and secondary amines is a fundamental method for producing maleimides and other valuable compounds. zbaqchem.com This process involves the addition of an amine to the anhydride group, leading to the formation of a diacid intermediate. zbaqchem.com The aminolysis of maleic anhydride with butylamine is a well-established and direct method for synthesizing this compound. This reaction involves the nucleophilic attack of the butylamine on one of the carbonyl carbons of the maleic anhydride ring, leading to the opening of the anhydride ring and the formation of the corresponding maleamic acid. wikipedia.orgyoutube.com The reaction is typically exothermic and proceeds readily. nih.gov

The general mechanism involves the initial addition of the amine to the anhydride, forming a tetrahedral intermediate. youtube.com This intermediate then undergoes a proton transfer step. youtube.com Subsequently, the intermediate collapses, leading to the formation of the amide product and a carboxylate leaving group. youtube.com

Solvent Effects and Reaction Condition Optimization

The choice of solvent and the optimization of reaction conditions are critical for maximizing the yield and purity of this compound. The reaction is often carried out in aprotic solvents to avoid side reactions.

Solvent Effects:

The solubility of maleic anhydride varies across different solvents, which can influence the reaction rate and outcome. For instance, at 25°C, the solubility of maleic anhydride is high in solvents like acetone (B3395972) (227 g/100 g) and ethyl acetate (B1210297) (112 g/100 g), while it is lower in less polar solvents like toluene (B28343) (23.4 g/100 g) and carbon tetrachloride (0.60 g/100 g). nih.gov The use of green and biodegradable solvents such as ethyl lactate (B86563) and 2-methyl THF has been explored to make the synthesis more environmentally friendly. geneseo.edugeneseo.edu

Reaction Condition Optimization:

Key parameters that are often optimized include temperature, reaction time, and the method of product purification. For instance, in the synthesis of related maleamic acids, reactions have been conducted at temperatures ranging from room temperature to reflux conditions at 90°C. nih.govgeneseo.edu The reaction time can vary from a few hours to longer periods to ensure completion. geneseo.edu Purification techniques such as trituration with sodium bicarbonate have been employed to isolate the product. geneseo.edu Kinetic studies on the aminolysis of maleic anhydride have shown that the reactions are often studied under pseudo-first-order conditions, with the amine in at least a 10-fold excess. sci-hub.box

Below is a table summarizing the effects of different solvents on the aminolysis of maleic anhydride, based on general findings in the literature.

SolventPolarityGeneral ObservationsPotential for Green Synthesis
Toluene Non-polarCommonly used in older literature, but has environmental and health concerns. geneseo.eduLow
Chloroform Polar aproticEffective for the reaction, allowing for easy precipitation of the product. nih.govLow
Ethyl Acetate Moderately polarGood solubility for maleic anhydride, can be a greener alternative. nih.govMedium
2-Methyl THF Polar aproticA promising green solvent alternative to traditional solvents like toluene and DMF. geneseo.eduHigh
Ethyl Lactate Polar aproticA renewable and successful green solvent for the synthesis of maleanilic acids. geneseo.eduHigh

Influence of Stoichiometry and Reactant Addition Sequence

The stoichiometry of the reactants and the sequence of their addition play a crucial role in the synthesis of this compound.

Stoichiometry:

Typically, the reaction is carried out with at least a stoichiometric equivalent of butylamine to maleic anhydride. geneseo.edu In many aminolysis reactions of acid anhydrides, two equivalents of the amine are used. The first equivalent acts as the nucleophile, while the second equivalent acts as a base to neutralize the carboxylic acid formed, driving the reaction to completion. youtube.com Kinetic studies often employ a significant excess of the amine to ensure pseudo-first-order conditions. sci-hub.box

Reactant Addition Sequence:

Catalytic Approaches in the Synthesis of this compound and its Analogues

To enhance reaction rates, improve yields, and enable milder reaction conditions, various catalytic systems have been investigated for the synthesis of this compound and its analogs.

Application of Brønsted Acidic Ionic Liquids and Betaine (B1666868) Catalysis

Brønsted Acidic Ionic Liquids:

Brønsted acidic ionic liquids have emerged as effective and environmentally friendly catalysts for a range of organic reactions, including esterification and amidation. nih.govnih.gov These ionic liquids can act as both the solvent and the catalyst, simplifying the reaction setup and workup. nih.gov Their acidity can be tuned by altering their composition. nih.gov For example, a sulfonyl-containing ammonium-based Brønsted acid ionic liquid has been shown to be an excellent catalyst for organic reactions, avoiding the need for traditional organic solvents. nih.gov The use of such catalysts can lead to high yields and allow for easy separation and recycling of the catalyst. nih.gov

Betaine Catalysis:

Betaine and its derivatives can also be used to catalyze amidation reactions. researchgate.net For instance, betaine esters can be prepared in a one-pot reaction, which can then undergo a base-catalyzed amidation with amines. researchgate.net While the direct catalytic effect of betaine on the aminolysis of maleic anhydride is not extensively documented, its zwitterionic nature could potentially facilitate the proton transfer steps involved in the reaction mechanism.

Exploration of Other Catalytic Systems for Enhanced Yields

Beyond ionic liquids and betaines, other catalytic systems have been explored to improve the efficiency of amide bond formation.

Enzymatic Catalysis: Lipases, such as Candida antarctica lipase (B570770) B (CALB), have been successfully used for the direct amidation of carboxylic acids with amines in green solvents. nih.gov This biocatalytic approach offers high conversions and yields under mild conditions without the need for activating agents. nih.gov

Metal-based Catalysts: While more common for other types of amide bond formation, metal catalysts could potentially be applied to this reaction. rsc.org

Organocatalysts: Simple organic molecules can also act as catalysts. For example, camphor-10-sulfonic acid has been used as a catalyst in the synthesis of maleanilic acids. geneseo.edu

The table below summarizes the yield of N-butylmaleamic acid under different catalytic conditions.

CatalystSolventTemperature (°C)Reaction Time (h)Yield (%)
None (Classical) Chloroform60-High (qualitative) nih.gov
Camphor-10-sulfonic acid (20 mol%) 2-Methyl THF90 (reflux)6Promising (qualitative) geneseo.edu
Brønsted Acidic Ionic Liquid Neat110497.1 (for n-butyl butyrate) nih.gov
Candida antarctica lipase B (CALB) Cyclopentyl methyl ether601.5>90 (for various amides) nih.gov

Green Chemistry Principles in this compound Synthesis

The synthesis of this compound is increasingly being viewed through the lens of green chemistry, which aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. geneseo.edu

Several key principles of green chemistry are being applied to this synthesis:

Use of Renewable Feedstocks: Maleic anhydride can be derived from renewable resources, and research is ongoing to produce butylamine from bio-based sources.

Safer Solvents and Auxiliaries: There is a significant push to replace hazardous solvents like toluene and benzene (B151609) with greener alternatives such as ethyl lactate and 2-methyl THF. geneseo.edu

Catalysis: The use of catalysts, particularly recyclable ones like acidic ionic liquids and enzymes, is a core principle of green chemistry as it allows for more efficient reactions with less waste. geneseo.edunih.govnih.gov

Atom Economy: The aminolysis of maleic anhydride is an addition reaction, which inherently has a high atom economy as all the atoms of the reactants are incorporated into the final product.

Energy Efficiency: The development of catalytic methods that allow the reaction to proceed at lower temperatures contributes to energy efficiency. geneseo.edu

The adoption of these principles not only minimizes the environmental impact of the synthesis but can also lead to more cost-effective and safer manufacturing processes.

Solvent-Free and Microwave-Assisted Synthesis

In recent years, solvent-free and microwave-assisted organic synthesis have gained significant attention as green and efficient alternatives to conventional methods.

Solvent-Free Synthesis: The reaction between maleic anhydride and various amines can be conducted in the solid state, often facilitated by grinding or gentle heating. This approach minimizes waste by eliminating the need for solvents and can lead to high yields of the desired product. For instance, the solid-state reaction of maleic anhydride with various substituted anilines has been shown to produce the corresponding N-arylmaleamic acids effectively. nih.gov This methodology can be extrapolated to the synthesis of this compound by reacting maleic anhydride directly with n-butylamine in the absence of a solvent.

Microwave-Assisted Synthesis: Microwave irradiation has been demonstrated to significantly accelerate organic reactions. The synthesis of N-arylphthalamic acids, which are structurally related to maleamic acids, has been achieved in excellent yields within minutes using a domestic microwave oven without any solvent. rsc.org This rapid and efficient protocol can be applied to the synthesis of this compound. The use of microwave irradiation can enhance the reaction rate by efficiently heating the polar reactants, leading to a significant reduction in reaction time compared to conventional heating methods. humanjournals.com

MethodReactantsConditionsKey Advantages
Solvent-Free Maleic anhydride, n-butylamineSolid-state, grinding/gentle heatingEnvironmentally friendly, reduced waste, high yield
Microwave-Assisted Maleic anhydride, n-butylamineSolvent-free, microwave irradiationRapid reaction times, high efficiency, energy saving

Solid-State Organic Reactions for Maleamic Acid Formation

Solid-state reactions, a cornerstone of green chemistry, offer a unique environment for chemical transformations. The reaction between maleic anhydride and amines in the solid state is a well-documented process. nih.govchimicatechnoacta.ru When maleic anhydride and an amine are ground together or heated gently in the solid phase, they can react to form the corresponding maleamic acid.

The mechanism of solid-state reactions often involves the diffusion of one reactant into the crystal lattice of the other. chimicatechnoacta.ru In the case of the reaction between maleic anhydride and an amine, it is often the species with the lower melting point that diffuses. The reaction proceeds at the interface between the two solid reactants. Spectroscopic analysis, such as FT-IR, can confirm the formation of the maleamic acid by the appearance of characteristic amide and carboxylic acid absorption bands. nih.gov The kinetics of such reactions can be followed by various techniques, including monitoring the thickness of the product layer over time. nih.gov This method provides a high-yield and environmentally benign route to maleamic acids like this compound, avoiding the use of potentially hazardous organic solvents.

Derivatization Pathways from this compound to Advanced Chemical Structures

The presence of multiple functional groups makes this compound a valuable intermediate for the synthesis of a wide range of more complex molecules.

Synthesis of N-Butylmaleimide through Cyclodehydration

One of the most important derivatives of this compound is N-butylmaleimide. nih.gov This five-membered heterocyclic compound is formed through an intramolecular cyclodehydration reaction of the maleamic acid. This transformation involves the removal of a molecule of water, leading to the formation of the imide ring.

The cyclodehydration can be achieved using various dehydrating agents and conditions. A common method involves heating the maleamic acid in the presence of a dehydrating agent such as acetic anhydride and a catalyst like sodium acetate. rsc.org Alternatively, acid-catalyzed cyclization can be employed. rsc.org The resulting N-butylmaleimide is a versatile monomer and building block in its own right.

ReactantReagentsProductReaction Type
This compoundAcetic anhydride, Sodium acetateN-ButylmaleimideCyclodehydration

Formation of Other Heterocyclic and Polymeric Structures

The derivatization of this compound is not limited to the formation of N-butylmaleimide. The reactive double bond and the carboxylic acid and amide functionalities allow for the synthesis of a diverse array of heterocyclic and polymeric structures.

Heterocyclic Structures: N-substituted maleimides, such as N-butylmaleimide, are excellent dienophiles in Diels-Alder reactions, allowing for the construction of complex polycyclic systems. They can also undergo various cycloaddition reactions and serve as precursors for a range of nitrogen-containing heterocycles. nih.govorganic-chemistry.orgbohrium.comrsc.orgsynhet.com For example, maleimide (B117702) derivatives can be used in the synthesis of various fused heterocyclic systems.

Polymeric Structures: N-butylmaleimide can undergo polymerization to form poly(N-butylmaleimide). The polymerization can be initiated by free-radical initiators. researchgate.net N-substituted maleimide polymers are known for their thermal stability and are used in various material applications. Furthermore, this compound and its derivatives can be incorporated into copolymers. For instance, copolymers of maleic anhydride and other monomers can be post-functionalized with n-butylamine to introduce the butylamino-oxobut-enoic acid moiety. This allows for the synthesis of functional polymers with tailored properties. elsevierpure.com

Mechanistic Investigations of Chemical Transformations Involving E 4 Butylamino 4 Oxobut 2 Enoic Acid

Elucidation of Cyclodehydration Mechanisms to Maleimides and Isomaleimides

The cyclodehydration of (E)-4-(butylamino)-4-oxobut-2-enoic acid, a type of N-substituted maleamic acid, is a fundamental reaction for producing the corresponding N-butylmaleimide and N-butylisomaleimide. This intramolecular condensation involves the elimination of a water molecule, leading to the formation of a five-membered ring. The process is typically mediated by chemical dehydrating agents and can be influenced by catalysts, which affect both the reaction rate and the selectivity towards the maleimide (B117702) or isomaleimide isomer. google.com

The selection of the dehydrating agent is critical in the cyclization of maleamic acids. Acetic anhydride (B1165640) is a widely used and effective dehydrating agent for this purpose. google.comlew.ro Its function is to activate the carboxylic acid moiety of the maleamic acid, making it more susceptible to intramolecular nucleophilic attack. The reaction of N-arylmaleamic acids with acetic anhydride alone often yields mixtures of the corresponding maleimide and isomaleimide. lew.ro

Co-catalysts are frequently employed to improve reaction efficiency and selectivity. Common co-catalysts include tertiary bases like triethylamine (B128534) or salts such as sodium acetate (B1210297). google.comresearchgate.net Theoretical studies indicate that in the presence of triethylamine or an acetate anion, the reaction likely proceeds through an ionic mechanism. lew.ro The base facilitates the deprotonation of the maleamic acid's carboxylic group, which is a key step for the subsequent formation of a reactive intermediate. researchgate.net The use of tertiary amines, however, can sometimes lead to side reactions, suggested by the darkening of the reaction mixture. lew.ro Trifluoroacetic anhydride has been identified as a particularly effective dehydrating agent, as it significantly lowers the activation energy barriers for the cyclization process compared to acetic anhydride. lew.roresearchgate.net

Table 1: Common Reagents in the Cyclodehydration of Maleamic Acids This table is interactive. You can sort or filter the data.

Role Reagent Typical Function
Dehydrating Agent Acetic Anhydride Activates the carboxylic acid group. google.comlew.ro
Dehydrating Agent Trifluoroacetic Anhydride Highly effective agent that lowers activation barriers. lew.roresearchgate.net
Co-Catalyst Triethylamine Acts as a base to deprotonate the carboxylic acid. lew.roresearchgate.net

The mechanism of cyclodehydration using acetic anhydride proceeds through a key intermediate species known as a mixed anhydride. lew.ro This intermediate is formed from the reaction between the deprotonated maleamic acid anion and the dehydrating agent. researchgate.net Computational studies support a pathway where the maleamic acid anion first adds a molecule of the dehydrating agent to form an anion complex, which then eliminates an acetate anion to yield the neutral mixed anhydride. researchgate.net

This mixed anhydride is the direct precursor to both the maleimide and isomaleimide products. The ring closure occurs via intramolecular nucleophilic attack from the amide group onto one of the carbonyl carbons of the mixed anhydride. Attack by the amide nitrogen atom leads to the maleimide, while attack by the amide oxygen atom results in the isomaleimide. lew.ro The characterization of this transient mixed anhydride is primarily based on computational modeling and kinetic evidence, as it is a highly reactive species. lew.roresearchgate.net

The formation of maleimide versus isomaleimide is governed by a competition between kinetic and thermodynamic control. wikipedia.orgucalgary.ca In many cases of N-substituted maleamic acid cyclization, the isomaleimide is the kinetically favored product (formed faster), while the maleimide is the thermodynamically more stable product. lew.rowikipedia.org The kinetically controlled product forms via the pathway with the lower activation energy. ucalgary.ca Under conditions that allow for reversibility, such as higher temperatures or longer reaction times, the initial kinetic product can isomerize to the more stable thermodynamic product. youtube.com

However, the nature of the N-substituent on the maleamic acid has a significant effect on the reaction outcome. Computational studies have shown that for this compound (a Bu-substituted maleamic acid), the cyclization pathway is an exception to the general trend. In the presence of acetic anhydride, the formation of N-butylmaleimide is favored both kinetically and thermodynamically over the corresponding isomaleimide. lew.roresearchgate.net This contrasts with N-phenylmaleamic acid, where the isomaleimide is the kinetic product. researchgate.net The isomerization of the less stable isomaleimide to the more stable maleimide can be facilitated by catalysts like sodium acetate or triethylammonium (B8662869) acetate. researchgate.net

Table 2: Product Favorability in Maleamic Acid Cyclization This table is interactive. You can sort or filter the data.

N-Substituent Kinetic Product Thermodynamic Product Source(s)
Phenyl Isomaleimide Maleimide researchgate.net

| Butyl | Maleimide | Maleimide | lew.ro, researchgate.net |

Hydrolysis and Reversibility Studies of the Amide Bond in this compound

The amide bond in this compound is susceptible to hydrolysis, a reversible reaction that cleaves the molecule back into maleic acid and butylamine (B146782). This reactivity is a hallmark of maleamic acids and is strongly influenced by the reaction conditions, most notably pH. rsc.orgrsc.org

The hydrolysis of N-alkyl substituted maleamic acids displays a distinct pH-rate profile. rsc.orgrsc.org The reaction is significantly faster in acidic conditions compared to neutral or moderately alkaline conditions. For instance, while phthalamic acid hydrolyzes rapidly at pH 3 or lower, it is quite stable at a pH of 5.5. rsc.org In contrast, mono-substituted maleamic acids are considerably more sensitive to weakly acidic conditions that are physiologically relevant. rsc.org The rate of hydrolysis is generally at its minimum in the neutral pH range and increases under both strongly acidic and strongly alkaline conditions.

This pH dependence arises from the ionization state of the molecule's carboxylic acid group and the nature of the catalysis (specific-acid, specific-base, or intramolecular). rsc.org The structure of the substituents on the double bond also has a significant impact on the hydrolysis kinetics. rsc.orgrsc.org

Table 3: Illustrative pH-Rate Profile for Maleamic Acid Hydrolysis This table shows representative data for the hydrolysis of a mono-substituted maleamic acid at 37 °C. The data is illustrative of the general trend.

pH Relative Rate of Hydrolysis
< 3 High (Acid-catalyzed)
5.5 Moderate
7.4 Low (Minimum rate)

A defining characteristic of maleamic acid hydrolysis is the highly efficient intramolecular catalysis by the adjacent carboxylic acid group. rsc.orgrsc.org This neighboring group participation is responsible for the compound's lability in acidic solutions. rsc.org The mechanism involves the neighboring carboxylic acid group acting as an internal proton donor, which protonates the amide group and makes the amide carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water. rsc.org

Kinetic studies provide evidence for a reaction pathway involving a tetrahedral addition intermediate. rsc.org The efficiency of this intramolecular catalysis is remarkably sensitive to the substitution pattern on the carbon-carbon double bond. rsc.org For some highly reactive dialkyl-N-methylmaleamic acids, the "effective concentration" of the catalytic carboxy-group has been estimated to be greater than 10¹⁰ M, highlighting the extreme efficiency of this intramolecular process. rsc.org This internal catalytic pathway explains why maleamic acids hydrolyze much more readily than amides that lack a neighboring carboxylic acid group.

Transamidation Reactions of this compound

Transamidation is a chemical reaction involving the exchange of an amine group from an amide with another amine. For this compound, this process entails the displacement of the butylamino group by another amine, resulting in a new amide derivative of the but-2-enoyl scaffold. This reaction is typically an equilibrium process, and its efficiency can be influenced by factors such as the nature of the incoming amine, the reaction conditions, and the use of catalysts. nih.gov

The mechanism of transamidation generally proceeds through a nucleophilic acyl substitution pathway. The incoming amine attacks the electrophilic carbonyl carbon of the amide in this compound. This leads to the formation of a tetrahedral intermediate. The collapse of this intermediate can then expel either the original butylamino group or the newly added amine. To drive the reaction forward, the liberated butylamine can be removed from the reaction mixture, or a large excess of the incoming amine can be used. nih.gov

Recent advancements have focused on metal-free transamidation methods, which are advantageous for applications in medicinal chemistry and materials science to avoid metal contamination. rsc.orgnih.gov These methods often rely on activating the amide bond to make it more susceptible to nucleophilic attack. In the case of N-acyl amides, the twisting of the amide bond weakens the resonance stabilization, making the carbonyl group more reactive. rsc.orgnih.gov While this compound is a secondary amide, its reactivity in transamidation can be promoted under various catalytic conditions, including with acids, bases, or specific organocatalysts like l-proline. nih.govorganic-chemistry.org

Dynamic Combinatorial Chemistry (DCC) is a powerful strategy that utilizes reversible reactions to generate a library of interconverting molecules in thermodynamic equilibrium. nih.govnih.gov The composition of this dynamic combinatorial library (DCL) can adapt in response to the addition of a molecular template, such as a biological receptor. The library member with the highest affinity for the template is stabilized and its concentration is amplified relative to the other members. nih.govnih.gov

The reversible nature of the transamidation reaction makes this compound a suitable building block for DCC. A DCL could be generated from a set of different amines and an acylating agent like maleic anhydride or a derivative. Under conditions that facilitate reversible transamidation, a mixture of different N-substituted 4-oxo-4-aminobut-2-enoic acids would be formed.

For instance, a library could be established by reacting maleic anhydride with a collection of amines, including butylamine. In the presence of a specific protein target, the equilibrium would shift to favor the formation of the compound that binds most strongly to the protein's active site. If this compound were the most effective binder, its concentration within the library would increase significantly. princeton.edu This approach allows for the rapid identification of potent ligands or inhibitors from a pool of potential candidates. nih.govscispace.com

Table 1: Illustrative Components for a Dynamic Combinatorial Library (DCL) based on Transamidation

Acyl DonorAmine LibraryPotential Library Members (N-substituted 4-oxo-4-aminobut-2-enoic acids)
Maleic AnhydrideButylamineThis compound
Maleic AnhydrideAniline(E)-4-oxo-4-(phenylamino)but-2-enoic acid
Maleic AnhydrideBenzylamine(E)-4-(benzylamino)-4-oxobut-2-enoic acid
Maleic AnhydrideCyclohexylamine(E)-4-(cyclohexylamino)-4-oxobut-2-enoic acid

Reactivity of the Carbon-Carbon Double Bond in this compound

The carbon-carbon double bond in this compound is part of an α,β-unsaturated carbonyl system. The presence of two electron-withdrawing groups—the carboxylic acid at one terminus and the amide carbonyl at the other—significantly polarizes the double bond. This polarization renders the β-carbon electron-deficient and thus highly susceptible to attack by nucleophiles. This reactivity is central to two major classes of reactions: Michael additions and cycloadditions.

The Michael addition, or conjugate 1,4-addition, is a fundamental carbon-carbon bond-forming reaction in organic chemistry. wikipedia.org In this reaction, a nucleophile (the Michael donor) adds to the β-carbon of an α,β-unsaturated carbonyl compound (the Michael acceptor). byjus.com this compound serves as an excellent Michael acceptor due to its polarized double bond.

The mechanism involves the attack of the nucleophile on the β-carbon, which leads to the formation of an enolate intermediate that is stabilized by resonance across the carbonyl and carboxyl groups. Subsequent protonation of this enolate yields the final 1,4-adduct. byjus.com A wide variety of nucleophiles can act as Michael donors, including carbanions (such as those derived from malonates or nitroalkanes), as well as heteroatom nucleophiles like amines (aza-Michael addition) or thiols (thia-Michael addition). wikipedia.orgorganic-chemistry.org The reaction is known for its reliability and stereochemical predictability, often proceeding under mild conditions. nih.gov

Table 2: Potential Michael Addition Reactions with this compound

Michael Donor (Nucleophile)Reaction TypeExpected Adduct
Diethyl malonateC-C bond formationDiethyl 2-(3-((butylamino)carbonyl)-1-carboxyallyl)malonate
ThiophenolThia-Michael Addition4-(butylamino)-3-(phenylthio)-4-oxobutanoic acid
PyrrolidineAza-Michael Addition4-(butylamino)-4-oxo-3-(pyrrolidin-1-yl)butanoic acid
NitromethaneC-C bond formation4-(butylamino)-3-(nitromethyl)-4-oxobutanoic acid

The electron-deficient double bond of this compound makes it an effective dienophile for [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. wikipedia.org The Diels-Alder reaction is a concerted process that involves the reaction of a conjugated diene with a dienophile to form a six-membered cyclohexene (B86901) ring. organic-chemistry.org The reactivity of the dienophile is significantly enhanced by the presence of electron-withdrawing groups, a condition met by the target compound. masterorganicchemistry.com

When this compound reacts with a conjugated diene, such as 1,3-butadiene (B125203) or cyclopentadiene, a new cyclic adduct is formed. The reaction is highly stereospecific, with the stereochemistry of the reactants being retained in the product. Furthermore, the reaction often exhibits high stereoselectivity, typically favoring the formation of the endo product due to secondary orbital interactions between the diene and the electron-withdrawing groups of the dienophile in the transition state. wikipedia.orgorganic-chemistry.org This reaction provides a powerful method for the rapid construction of complex cyclic systems. researchgate.net

Table 3: Representative Diels-Alder Reactions of this compound

DieneDienophileExpected Cycloadduct (Major Product)
1,3-ButadieneThis compound4-((Butylamino)carbonyl)cyclohex-1-ene-1-carboxylic acid
CyclopentadieneThis compound3-((Butylamino)carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid (endo isomer)
AnthraceneThis compound10-((Butylamino)carbonyl)-9,10-dihydro-9,10-ethanoanthracene-11-carboxylic acid
(E,E)-2,4-HexadieneThis compound4-((Butylamino)carbonyl)-2,5-dimethylcyclohex-1-ene-1-carboxylic acid

Advanced Analytical and Spectroscopic Characterization Methodologies for E 4 Butylamino 4 Oxobut 2 Enoic Acid

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman techniques, provides valuable insights into the functional groups and conformational aspects of (E)-4-(butylamino)-4-oxobut-2-enoic acid.

FTIR spectroscopy is a powerful tool for identifying the characteristic functional groups present in this compound. The infrared spectrum is marked by distinct absorption bands corresponding to the vibrations of specific bonds within the molecule. While a specific spectrum for this exact compound is not publicly available, the expected characteristic absorption frequencies can be predicted based on data from similar N-substituted maleamic acids and related structures. researchgate.netnist.gov

Key functional groups and their expected FTIR vibrational frequencies include the carboxylic acid, the secondary amide, and the carbon-carbon double bond. The O-H stretch of the carboxylic acid is typically observed as a broad band in the region of 3300-2500 cm⁻¹. The C=O stretching vibration of the carboxylic acid is expected to appear around 1700-1720 cm⁻¹. For the secondary amide, the N-H stretching vibration should be visible near 3300 cm⁻¹. The amide I band (primarily C=O stretching) is anticipated around 1640 cm⁻¹, and the amide II band (N-H bending and C-N stretching) is expected in the 1550-1530 cm⁻¹ region. The C=C stretching of the α,β-unsaturated system is likely to be found at approximately 1630 cm⁻¹. The C-H stretching vibrations of the butyl group would be present in the 2960-2870 cm⁻¹ range.

Table 1: Predicted FTIR Spectral Data for this compound

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)
Carboxylic AcidO-H Stretch3300 - 2500 (broad)
Carboxylic AcidC=O Stretch1720 - 1700
Alkyl C-HC-H Stretch2960 - 2870
AmideN-H Stretch~3300
AmideC=O Stretch (Amide I)~1640
AmideN-H Bend, C-N Stretch (Amide II)1550 - 1530
AlkeneC=C Stretch~1630
Alkene=C-H Bend980 - 960

This data is predictive and based on characteristic vibrational frequencies of similar functional groups.

Raman spectroscopy serves as a complementary technique to FTIR, offering distinct advantages for certain functional groups. Due to the change in polarizability during vibration, non-polar bonds such as the C=C double bond in the butenoic acid backbone often produce a strong Raman signal. The C=C stretching vibration is expected to be a prominent feature in the Raman spectrum, likely appearing in the 1650-1630 cm⁻¹ region.

While specific Raman data for this compound is scarce, studies on related molecules like amino acids and proteins demonstrate the utility of Raman spectroscopy in elucidating structural details. researchgate.netnih.gov For this compound, Raman spectroscopy could be particularly useful for studying the conformation of the carbon backbone and the effects of intermolecular interactions, such as hydrogen bonding, on the vibrational modes. The symmetric C=O stretching vibration of the carboxylic acid dimer, if present in the solid state, would also be Raman active.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Purity Assessment

NMR spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules, including this compound. ¹H NMR and ¹³C NMR provide detailed information about the carbon-hydrogen framework.

In the ¹H NMR spectrum, the protons of the butyl group would appear as distinct multiplets in the upfield region (approximately 0.9-3.3 ppm). The terminal methyl group (CH₃) would be a triplet, while the methylene (B1212753) groups (CH₂) adjacent to the nitrogen and each other would exhibit more complex splitting patterns. The two olefinic protons of the butenoic acid chain are diastereotopic and would appear as two distinct doublets, with a coupling constant (J-value) of approximately 15-18 Hz, which is characteristic of a trans (E) configuration. The chemical shifts of these protons are expected in the 6.0-7.5 ppm range. The acidic proton of the carboxylic acid would likely appear as a broad singlet at a downfield chemical shift (typically >10 ppm), and the amide proton (N-H) would also be a broad singlet, its position being solvent and concentration-dependent.

The ¹³C NMR spectrum would show distinct signals for each unique carbon atom. The carbonyl carbons of the carboxylic acid and the amide would be found in the downfield region (165-180 ppm). The two sp² hybridized carbons of the C=C double bond are expected between 120 and 140 ppm. The carbons of the butyl group would resonate in the upfield region (10-50 ppm).

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

¹H NMR Predicted Chemical Shift (ppm) Multiplicity J-Coupling (Hz)
-COOH>10broad s-
-NH-7.5 - 8.5broad s-
-CH=CH-6.0 - 7.5d~15-18
-CH=CH-6.0 - 7.5d~15-18
-NH-CH₂ -3.1 - 3.3t~7
-CH₂ -CH₂-1.4 - 1.6sextet~7
-CH₂ -CH₃1.3 - 1.4sextet~7
-CH₃0.9 - 1.0t~7
¹³C NMR Predicted Chemical Shift (ppm)
-C OOH168 - 172
-C ONH-165 - 168
-C H=C H-125 - 140
-NH-C H₂-38 - 42
-C H₂-CH₂-30 - 34
-C H₂-CH₃19 - 23
-C H₃13 - 15

This data is predictive and based on analogous structures. Chemical shifts are referenced to TMS and can vary with solvent.

To definitively confirm the (E)-stereochemistry of the double bond, advanced NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can be employed. A NOESY experiment detects through-space interactions between protons that are in close proximity. For the (E)-isomer of 4-(butylamino)-4-oxobut-2-enoic acid, a cross-peak would be expected between the amide proton and one of the olefinic protons, and between the other olefinic proton and the protons of the adjacent methylene group of the butyl chain. Conversely, in the (Z)-isomer, a strong NOE would be observed between the two olefinic protons. The large coupling constant observed in the ¹H NMR is a strong indicator of the (E) configuration, but a NOESY experiment would provide unequivocal proof.

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are essential for the purification of this compound and for the quantitative determination of its purity.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile compounds like this one. nih.gov A reversed-phase HPLC method, using a C18 column, would be suitable for separating the target compound from potential impurities, such as the starting maleic anhydride (B1165640) or any side-products from the synthesis. A mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol (B129727) would be employed. Detection could be achieved using a UV detector, as the α,β-unsaturated carbonyl system provides a chromophore that absorbs in the UV region (typically around 210-230 nm). The retention time of the compound would be a characteristic feature under specific chromatographic conditions.

Gas Chromatography (GC) could also be used, although it would likely require derivatization of the polar carboxylic acid and amide functional groups to increase volatility and thermal stability. nih.govmdpi.com Esterification of the carboxylic acid to its methyl or ethyl ester, for example, would make the compound more amenable to GC analysis. The choice of column, typically a polar capillary column, would be critical for achieving good separation.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable technique for determining the molecular weight and probing the structure of this compound. Using techniques like Electrospray Ionization (ESI), the molecule can be gently ionized, typically forming protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻. The mass-to-charge ratio (m/z) of these ions provides a highly accurate molecular weight.

Further structural information is obtained through tandem mass spectrometry (MS/MS). In this process, the parent ion is isolated and fragmented, and the resulting fragment ions are analyzed. The fragmentation pattern is characteristic of the molecule's structure, revealing information about its functional groups and connectivity.

Table 2: Predicted m/z Values for this compound and its Adducts

Ion SpeciesPredicted m/z
[M]171.0895
[M+H]⁺172.0972
[M+Na]⁺194.0791
[M-H]⁻170.0822

These values are calculated based on the monoisotopic mass of the compound (C8H13NO3).

X-ray Diffraction Studies for Solid-State Molecular Structure and Crystal Packing

X-ray diffraction techniques provide the most definitive three-dimensional structural information for crystalline solids. These methods are crucial for understanding the precise arrangement of atoms and molecules in the solid state.

For this compound, growing a suitable single crystal allows for analysis by single-crystal X-ray diffraction. This powerful technique can determine the exact coordinates of each atom in the molecule, providing precise measurements of bond lengths, bond angles, and torsion angles. This data confirms the (E)-configuration of the double bond and reveals the preferred conformation of the butylamino and carboxylic acid groups in the crystalline state.

The data from X-ray diffraction also illuminates the intricate network of intermolecular and intramolecular interactions that govern the crystal packing. For this compound, hydrogen bonding is expected to be a dominant intermolecular force. The carboxylic acid group can act as a hydrogen bond donor (O-H) and acceptor (C=O), while the amide group provides another donor (N-H) and acceptor (C=O). These interactions dictate how the molecules arrange themselves in the crystal lattice, influencing physical properties such as melting point and solubility. Analysis of the diffraction data can map out these hydrogen bonds, detailing their lengths and angles, and revealing patterns such as chains, sheets, or more complex three-dimensional networks.

Electrochemical Characterization in a Material Science Context

The electrochemical behavior of this compound is of significant interest, particularly for its potential applications in areas such as polymer science, corrosion inhibition, and as a precursor for electroactive materials. Techniques such as Cyclic Voltammetry (CV) and Electrochemical Impedance Spectroscopy (EIS) are powerful tools for investigating the redox properties and interfacial behavior of this compound.

For this compound, it is anticipated that the electron-donating nature of the butylamino group may influence the reduction potential of the double bond compared to the parent fumaric acid. A typical CV experiment would involve dissolving the compound in a suitable solvent with a supporting electrolyte and scanning the potential to observe oxidation and reduction peaks. The resulting voltammogram would provide information on the redox potentials, the reversibility of the electron transfer processes, and the stability of the resulting radical ions.

Electrochemical Impedance Spectroscopy (EIS) would complement the CV data by providing a more detailed understanding of the kinetics of the electrode processes. nih.gov In a study on fumaric acid, EIS results indicated that charge transfer was the rate-determining step at low DC bias, while diffusion became the rate-determining step at higher bias potentials. researchgate.netpku.edu.cn For this compound, an EIS study would likely involve modeling the impedance data with an equivalent electrical circuit to determine parameters such as charge transfer resistance (Rct) and double-layer capacitance (Cdl), which are indicative of the ease of electron transfer and the nature of the electrode-electrolyte interface.

A hypothetical data table for the electrochemical characterization of this compound, based on the behavior of its parent compound, is presented below.

ParameterExpected Value/BehaviorTechnique
Reduction Potential (Epc) Shifted compared to fumaric acidCyclic Voltammetry (CV)
Electron Transfer Likely an irreversible two-electron processCyclic Voltammetry (CV)
Rate-Determining Step Diffusion-controlled at higher potentialsCyclic Voltammetry (CV)
Charge Transfer Resistance (Rct) Measurable, indicating kinetics of electron transferElectrochemical Impedance Spectroscopy (EIS)
Double-Layer Capacitance (Cdl) Reflective of the electrode-solution interfaceElectrochemical Impedance Spectroscopy (EIS)

Thermal Analysis Techniques for Stability and Transformation Studies

The thermal stability and phase behavior of this compound are critical parameters for its processing and application in materials science. Differential Scanning Calorimetry (DSC) is a primary technique for these investigations.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. nih.gov This technique can identify thermal events such as melting, crystallization, glass transitions, and decomposition. For this compound, a DSC thermogram would be expected to show a distinct endothermic peak corresponding to its melting point. The shape and area of this peak can provide information about the purity and the enthalpy of fusion of the compound.

Furthermore, DSC can be used to study the thermal stability of the compound. The onset of any exothermic or endothermic events at higher temperatures could indicate decomposition or other chemical transformations. In a study of a novel hydroxamic acid-based polymer, DSC was used to determine a glass transition temperature (Tg) of 73 °C and a melting point (Tm) of 148 °C. alquds.edu While the specific values for this compound will be unique, this illustrates the type of data that can be obtained.

A hypothetical DSC data table for this compound is provided below, outlining the expected thermal events.

Thermal EventExpected Temperature Range (°C)Type of Transition
Melting Point (Tm) Dependent on crystalline structureEndothermic
Decomposition Onset Higher temperature rangeExothermic/Endothermic

Microscopic Techniques for Morphological and Surface Analysis

The morphology and surface characteristics of this compound, especially in its solid state, can significantly impact its material properties. Scanning Electron Microscopy (SEM) is an invaluable tool for visualizing these features at the micro- and nanoscale.

Scanning Electron Microscopy (SEM) provides high-resolution images of a sample's surface by scanning it with a focused beam of electrons. The signals that derive from electron-sample interactions reveal information about the sample's surface topography and composition. acs.org For crystalline this compound, SEM analysis would be employed to examine its crystal habit, particle size distribution, and surface texture.

A hypothetical table summarizing the expected morphological features from an SEM analysis is presented below.

Morphological FeatureExpected ObservationSignificance
Crystal Habit e.g., prismatic, acicular, tabularInfluences packing and bulk properties
Particle Size Distribution Range and average particle sizeAffects dissolution and reactivity
Surface Topography Smooth, rough, steppedImpacts interfacial interactions

Computational and Theoretical Investigations of E 4 Butylamino 4 Oxobut 2 Enoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can predict molecular geometries, energies, and the distribution of electrons, which in turn dictate the molecule's stability and reactivity. unipd.itnih.gov

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. nih.gov It offers a favorable balance between computational cost and accuracy, making it suitable for studying medium to large molecules. rsc.org For (E)-4-(butylamino)-4-oxobut-2-enoic acid, DFT calculations are employed to determine its optimized molecular geometry, including bond lengths, bond angles, and dihedral angles.

The electronic properties are often analyzed through the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. rsc.org A smaller gap generally implies higher reactivity. Theoretical calculations for Schiff base derivatives have shown that wear-reducing behavior increases with a higher EHOMO and a lower ELUMO. rsc.org

While specific DFT data for this compound is not extensively published, calculations for analogous N-substituted maleamic acids provide representative insights. researchgate.net The table below illustrates typical parameters obtained from such DFT calculations.

Table 1: Representative Theoretical Molecular Properties from DFT Calculations

Parameter Description Typical Value Range Significance
EHOMO Energy of the Highest Occupied Molecular Orbital -6.0 to -7.5 eV Electron-donating ability
ELUMO Energy of the Lowest Unoccupied Molecular Orbital -1.5 to -2.5 eV Electron-accepting ability
HOMO-LUMO Gap (ΔE) Energy difference between LUMO and HOMO 4.0 to 5.5 eV Chemical reactivity, kinetic stability
Dipole Moment (μ) Measure of molecular polarity 2.0 to 4.5 D Governs intermolecular interactions
Ionization Potential (IP) Energy required to remove an electron (-EHOMO) 6.0 to 7.5 eV Ease of oxidation

| Electron Affinity (EA) | Energy released when an electron is added (-ELUMO) | 1.5 to 2.5 eV | Ease of reduction |

Note: The values in this table are illustrative and based on typical DFT calculations for structurally similar organic molecules.

Ab initio quantum chemistry methods are based on first principles, without the use of empirical parameters. These methods, such as Møller-Plesset perturbation theory (MP) and Coupled Cluster (CC), can provide highly accurate predictions of molecular properties, though at a greater computational expense than DFT. nih.gov They are often used as a benchmark for other methods. rsc.org

For a molecule like this compound, ab initio calculations would be particularly useful for precisely determining the energetics of cis-trans isomerization around the C=C double bond and the rotational barriers of the amide C-N bond. nih.gov A study on the related N-methylacetamide molecule, for example, used ab initio methods to examine the electronic structure changes during isomerization, providing deep insight into the peptide bond's partial double-bond character. nih.gov Such high-accuracy calculations are crucial for validating the potential energy surfaces used in reaction dynamics simulations.

Reaction Mechanism Modeling and Transition State Analysis

Theoretical modeling is instrumental in mapping the pathways of chemical reactions. For this compound, a key reaction is its intramolecular cyclodehydration to form N-butylmaleimide or N-butylisomaleimide. researchgate.netannalsofrscb.ro

The reaction mechanism of N-substituted maleamic acid cyclodehydration has been investigated using computational methods. researchgate.net This process involves mapping the potential energy surface (PES) to identify all stable intermediates and, crucially, the transition states that connect them. A transition state represents the highest energy point along a reaction coordinate, and its energy relative to the reactants determines the activation energy (Ea) of the reaction. nih.gov

Theoretical studies on the cyclodehydration of n-butyl maleamic acid, catalyzed by acetic anhydride (B1165640), have explored the pathways leading to the formation of N-butylmaleimide (the thermodynamically stable product) and N-butylisomaleimide (a kinetically favored intermediate). researchgate.net By calculating the activation energies for each step, researchers can predict the likely outcome of the reaction under different conditions. For example, the direct cyclization to the imide and the two-step process involving the isoimide (B1223178) intermediate can be compared. researchgate.net

Table 2: Illustrative Activation Energies for Maleamic Acid Cyclization Pathways

Reaction Step Description Typical Activation Energy (Ea) Range (kcal/mol)
Reactant → Isoimide Formation of the kinetic isomaleimide product. 15 - 25
Reactant → Imide Direct formation of the thermodynamic maleimide (B117702) product. 20 - 30

Note: These values are representative for N-substituted maleamic acids based on published computational studies. researchgate.net

The solvent environment can significantly influence reaction rates and mechanisms. researchgate.net In computational chemistry, solvent effects are typically modeled using either implicit or explicit models. rsc.org Implicit models, like the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. nih.gov Explicit models involve including a number of individual solvent molecules in the calculation to account for specific interactions like hydrogen bonding. nih.govrsc.org

For the cyclization of this compound, hydrogen bonding between the carboxylic acid group and polar solvents can stabilize the reactant and potentially increase the activation energy. researchgate.net Conversely, polar solvents can stabilize charged or highly polar transition states, thereby accelerating the reaction. nih.gov Computational studies on related amide systems have shown that including explicit solvent molecules is crucial for accurately reproducing experimental observations, as specific hydrogen bonds can profoundly alter conformational preferences and reaction barriers. nih.gov

Conformational Analysis and Isomerism of this compound

This compound possesses significant conformational flexibility arising from several rotatable bonds and the possibility of geometric isomerism.

The molecule exists as two geometric isomers: the (E)-isomer (fumaramic acid type) and the (Z)-isomer (maleamic acid type). The (E)-isomer, specified in the compound name, is generally more thermodynamically stable due to reduced steric hindrance between the carboxyl and amide groups. The interconversion between these isomers typically requires breaking and reforming the C=C double bond, a process with a high energy barrier that can be facilitated by catalysts or light.

Beyond E/Z isomerism, several other conformational possibilities exist:

Rotation about the C(O)-N amide bond: The partial double-bond character of the amide linkage leads to distinct cis and trans conformers. For N-substituted amides, the trans conformation is usually sterically favored.

Rotation about the C-C single bonds: Rotation around the single bonds in the butenoic acid backbone allows for different spatial arrangements of the functional groups.

Conformation of the n-butyl group: The n-butyl chain itself has multiple conformers due to rotation around its C-C bonds, primarily the anti and gauche arrangements. researchgate.netnih.gov

Table 3: Major Conformational Isomers of 4-(butylamino)-4-oxobut-2-enoic acid

Isomer Type Relevant Dihedral Angle(s) Description Relative Stability
Geometric Isomerism O=C-C=C (E)-isomer (trans) vs. (Z)-isomer (cis) (E)-isomer is generally more stable.
Amide Rotamerism C-C(O)-N-C trans vs. cis orientation of the amide bond trans is typically strongly favored.

| Butyl Chain Conformation | C-C-C-C (in butyl group) | anti vs. gauche conformers | anti is lower in energy than gauche. |

E/Z Isomerization Pathways and Stability

The isomerization of this compound, also known as N-butylfumaranilic acid, involves the conversion between the E (trans) and Z (cis) isomers. The E isomer, with the carboxyl and carbamoyl (B1232498) groups on opposite sides of the carbon-carbon double bond, is generally the more thermodynamically stable form compared to the Z isomer (N-butylmaleamic acid). This stability difference is primarily attributed to reduced steric hindrance in the trans configuration.

Theoretical studies on the parent compound, 2-butenedioic acid (maleic and fumaric acid), provide insight into the isomerization mechanism. researchgate.net The conversion from the cis to the trans isomer can be induced by heating or photochemical irradiation. researchgate.netresearchgate.net Computational models, utilizing methods like Density Functional Theory (DFT), have been employed to map the potential energy surfaces (PES) for this transformation. researchgate.net These studies suggest that the isomerization can proceed through a rotational mechanism around the C=C double bond. This process involves a high-energy transition state on the singlet potential energy surface. researchgate.net

An alternative, lower-energy pathway involves a non-adiabatic transition from the singlet ground state to a triplet state. researchgate.net In the triplet state, the C=C bond has single-bond character, allowing for rotation with a significantly lower energy barrier. Following rotation, the molecule can return to the singlet state in the more stable E configuration. For substituted ethylenes, this singlet-triplet interconversion is often the favored pathway for isomerization. researchgate.net The activation energy for the thermal isomerization of maleic acid to fumaric acid has been experimentally determined and computationally corroborated, providing a framework for understanding the energy requirements for the N-butyl substituted derivative. researchgate.net

The presence of the butylamino group is expected to influence the energy barrier and the relative stabilities of the isomers. The electronic effects of the amide group and the steric bulk of the butyl chain will modulate the potential energy surface of the isomerization process.

Table 1: Theoretical Relative Stability of Isomers
IsomerCommon NameRelative Energy (kJ/mol)Key Structural Feature
This compoundN-butylfumaranilic acid0 (Reference)Carboxyl and carbamoyl groups are trans
(Z)-4-(butylamino)-4-oxobut-2-enoic acidN-butylmaleamic acid+15 to +30Carboxyl and carbamoyl groups are cis

Rotational Barriers and Conformational Preferences

The conformational landscape of this compound is determined by the rotational barriers around its single bonds. Key rotations include the C-C single bonds of the butenoyl chain, the C-N amide bond, and the single bonds within the n-butyl group. Amides are known to have a significant rotational barrier around the C-N bond due to the partial double bond character arising from resonance between the nitrogen lone pair and the carbonyl group. msu.edu This results in distinct s-cis and s-trans conformations. For amides, the conformation where the carbonyl oxygen and the N-H proton are anti-periplanar (s-trans with respect to the N-H bond) is generally more stable.

Furthermore, rotation around the C2-C3 single bond (connecting the carbonyl and the double bond) and the C4-N bond will give rise to various rotamers. The conformational preferences will be dictated by a balance of steric repulsion and stabilizing electronic interactions, such as hyperconjugation. msu.edu The most stable conformer is likely to be the one that minimizes steric clashes between the butyl group and the carboxylic acid moiety while maximizing electronic stabilization.

Table 2: Calculated Rotational Barriers for a Model Amide (N-methylacetamide)
Rotation AxisDescriptionCalculated Barrier (kJ/mol)
C-N (Amide Bond)Interconversion between s-cis and s-trans isomers~80
C-C (Acetyl Group)Rotation of the methyl group~2

Analysis of Non-Covalent Interactions, including Hydrogen Bonding

Non-covalent interactions play a crucial role in determining the structure, stability, and intermolecular associations of this compound. The most significant of these is hydrogen bonding. gatech.edu The molecule possesses multiple hydrogen bond donor sites (the carboxylic acid -OH and the amide N-H) and acceptor sites (the carbonyl oxygens and the carboxylic oxygen). nih.gov

This capability allows for the formation of strong intermolecular hydrogen bonds, which can lead to the formation of dimers or extended polymeric chains in the solid state. A common motif for carboxylic acids is the formation of a cyclic dimer through two hydrogen bonds between the carboxyl groups of two molecules. Similarly, the amide groups can form hydrogen bonds where the N-H of one molecule interacts with the carbonyl oxygen of another.

Intramolecular hydrogen bonding is also possible, particularly in the Z-isomer, where the carboxylic acid proton could potentially interact with the amide carbonyl oxygen, forming a six-membered ring. This type of interaction can significantly stabilize the Z-isomer, reducing the energy difference between the E and Z forms.

In addition to classical hydrogen bonds, other non-covalent interactions such as dipole-dipole interactions and van der Waals forces, particularly from the butyl chain, will influence the molecular packing in the condensed phase. basicmedicalkey.com Computational methods like Quantum Theory of Atoms in Molecules (QTAIM) can be used to analyze the electron density and characterize the nature and strength of these non-covalent interactions.

Table 3: Typical Hydrogen Bond Geometries
Donor-H···AcceptorTypical Distance (Å)Typical Angle (°)
O-H···O=C1.6 - 1.8160 - 180
N-H···O=C1.8 - 2.0150 - 170

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which can then be correlated with experimental data to confirm the structure and understand its electronic properties. For this compound, key spectroscopic techniques include Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy.

Theoretical calculations, typically using DFT methods, can predict the vibrational frequencies corresponding to the IR and Raman active modes. These predicted spectra can be compared with experimental results to aid in the assignment of spectral bands to specific molecular motions. For instance, the characteristic stretching frequencies of the C=O (amide and carboxylic acid), N-H, O-H, and C=C bonds can be accurately predicted.

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated and correlated with experimental spectra. This is particularly useful for confirming the E/Z configuration, as the chemical shifts of the vinylic protons are expected to be significantly different between the two isomers. The coupling constants between adjacent protons can also be calculated, providing further insight into the molecular conformation.

The accuracy of these predictions is highly dependent on the level of theory and the basis set used in the calculations. Often, a scaling factor is applied to the calculated vibrational frequencies to improve the agreement with experimental data. The correlation between predicted and experimental spectra serves as a stringent test of the accuracy of the computed molecular geometry and electronic structure.

Table 4: Predicted vs. Experimental Vibrational Frequencies for a Model Carboxylic Acid Amide
Vibrational ModePredicted Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)
O-H stretch (Carboxylic Acid)~3550 (monomer)~3000 (dimer, broad)
N-H stretch (Amide)~3450~3350
C=O stretch (Carboxylic Acid)~1760~1710
C=O stretch (Amide I)~1680~1650
C=C stretch~1640~1630

Q & A

Q. What are the established synthetic routes for (E)-4-(butylamino)-4-oxobut-2-enoic acid, and how can reaction parameters be optimized for improved yields?

The compound is typically synthesized via nucleophilic addition of butylamine to maleic anhydride derivatives. Key steps include controlling stoichiometry (e.g., 1:1 molar ratio of amine to anhydride), solvent selection (e.g., dichloromethane or acetone), and temperature (room temperature to reflux). Evidence from analogous syntheses shows yields can exceed 60% when using electron-deficient anhydrides and aromatic amines under inert atmospheres . Optimization involves monitoring reaction progress via TLC and adjusting reaction time (6–24 hours) to minimize byproducts like di-substituted amides.

Q. Which spectroscopic techniques are critical for structural validation, and what diagnostic signals should researchers prioritize?

  • 1H NMR : Look for characteristic vinyl proton signals (δ ~6.5–7.5 ppm, doublet for trans configuration) and amide NH protons (δ ~8.0–10.0 ppm, broad singlet).
  • 13C NMR : Carbonyl carbons (C=O) appear at δ ~165–175 ppm, with conjugated double bonds (C=C) at δ ~120–130 ppm.
  • IR Spectroscopy : Stretching vibrations for amide C=O (~1650 cm⁻¹) and carboxylic acid O-H (~2500–3000 cm⁻¹) confirm functional groups. High-resolution mass spectrometry (HRMS) validates molecular formula (e.g., [M+H]+ for C₈H₁₃NO₃: calc. 172.0974, observed 172.0972) .

Q. How does solubility in organic solvents influence analytical method development for this compound?

The compound is insoluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and mixtures like isopropanol:acetone (4:3 v/v). Solvent choice impacts titration accuracy; non-aqueous potentiometric titration in isopropanol:acetone (4:3) achieves a narrow confidence interval (mass fraction: 94.23 ± 0.69%) compared to 1:1 ratios, which underestimate purity due to incomplete dissolution .

Advanced Research Questions

Q. How can computational methods guide the design of bioactivity studies for derivatives of this compound?

Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) and reactive sites for functionalization. For example, substituting the butyl group with aryl moieties enhances π-π stacking with enzyme active sites, as seen in thymidylate synthase inhibitors. Molecular docking aligns computed binding energies (ΔG ~-8.5 kcal/mol) with experimental IC₅₀ values (~10 µM) .

Q. What strategies resolve contradictions in purity assessments between chromatographic and titration methods?

Discrepancies arise from solvent-dependent dissociation (pKa ~2.81) and matrix effects in HPLC. Validate methods via:

  • Cross-validation : Compare HPLC (≥99.5% purity) with non-aqueous titration (using 4:3 isopropanol:acetone) .
  • Standard addition : Spike known quantities into sample matrices to assess recovery rates (target: 95–105%).

Q. How is this compound utilized in synthesizing supramolecular or catalytic systems?

The conjugated enoic acid moiety serves as a linker in interlocked molecules. For example, coupling with thiodiglycolamide threads via EDCI/DMAP-mediated amidation forms rotaxanes, which exhibit stimuli-responsive catalysis in Baylis-Hillman reactions (yield: 59–66%) .

Q. What experimental parameters are critical when evaluating enzyme inhibition kinetics?

  • Substrate saturation : Use Michaelis-Menten plots to determine inhibition type (competitive/uncompetitive).
  • IC₅₀ determination : Pre-incubate enzyme with compound (0.1–100 µM) and monitor activity via spectrophotometry (e.g., NADPH depletion at 340 nm).
  • Reversibility testing : Dialyze inhibitor-enzyme complexes to assess activity recovery .

Methodological Considerations Table

AspectRecommendationEvidence Source
Synthetic Yield Use excess maleic anhydride (1.2 eq) and reflux in acetone for 8 hours.
Titration Solvent Isopropanol:acetone (4:3) reduces measurement uncertainty to ±0.69%.
Detection Limit Potentiometric titration detects down to 0.002 mol/dm³ in optimized solvents.
Bioactivity Screening Combine DFT-predicted logP values (<3) with in vitro assays for bioavailability.

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